molecular formula C17H18N2O2 B11801435 (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone

Cat. No.: B11801435
M. Wt: 282.34 g/mol
InChI Key: UDBZJWMPMDAHES-UHFFFAOYSA-N
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Description

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a pyridine ring, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone typically involves the reaction of 4-methyl-6-morpholinopyridine with benzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the morpholine or pyridine ring can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or pyridine derivatives.

Scientific Research Applications

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-morpholinonicotinic acid
  • 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one
  • (6-(Benzylamino)-4-methylpyridin-3-yl)(phenyl)methanone

Uniqueness

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone is unique due to its combination of a morpholine ring, a pyridine ring, and a phenyl group. This unique structure imparts specific chemical properties that make it valuable in various research applications. Its ability to undergo diverse chemical reactions and its potential use in drug discovery further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

(4-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C17H18N2O2/c1-13-11-16(19-7-9-21-10-8-19)18-12-15(13)17(20)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3

InChI Key

UDBZJWMPMDAHES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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